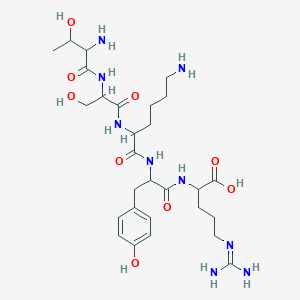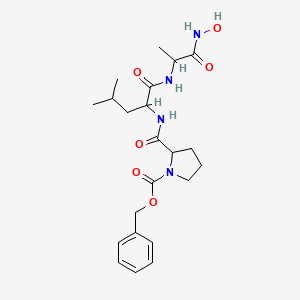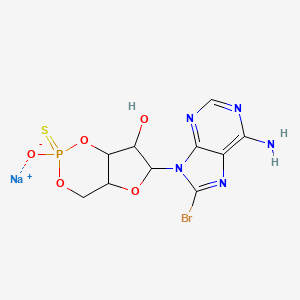
Glycine, N-(carboxymethyl)-N-hexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-hexadecyl- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a carboxymethyl group and a hexadecyl chain attached to the nitrogen atom of glycine. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-hexadecyl- typically involves the reaction of glycine with chloroacetic acid to introduce the carboxymethyl group, followed by the reaction with hexadecylamine to attach the hexadecyl chain. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a base like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-hexadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hexadecyl chain can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-hexadecyl- is used as a surfactant in various reactions to enhance solubility and stability of reactants. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane proteins and their interactions due to its surfactant properties. It helps in solubilizing membrane-bound proteins for further analysis.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-hexadecyl- is explored for its potential in drug delivery systems. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-hexadecyl- primarily involves its surfactant properties. The compound reduces surface tension, allowing it to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications in drug delivery and protein solubilization. The molecular targets include cell membranes and hydrophobic regions of proteins, where it interacts through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Glycine betaine: Another derivative of glycine, known for its role in osmoregulation in plants.
N-(carboxymethyl)glycine: Similar in structure but lacks the hexadecyl chain, making it less effective as a surfactant.
Hexadecyltrimethylammonium bromide (CTAB): A common surfactant used in similar applications but with a different chemical structure.
Uniqueness
Glycine, N-(carboxymethyl)-N-hexadecyl- is unique due to the combination of the carboxymethyl group and the long hexadecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it an effective surfactant. Its ability to form micelles and solubilize hydrophobic molecules sets it apart from other similar compounds.
Properties
CAS No. |
3775-52-8 |
|---|---|
Molecular Formula |
C20H39NO4 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[carboxymethyl(hexadecyl)amino]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
AFPRBBQKUYJMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)


![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
amine](/img/structure/B12107553.png)
